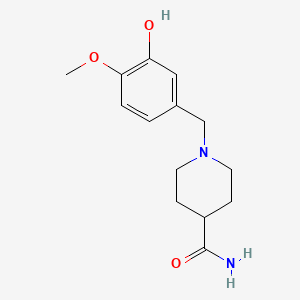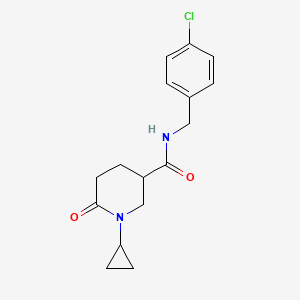![molecular formula C13H11N5O3 B5117195 N-(7-methyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridin-8-yl)acetamide](/img/structure/B5117195.png)
N-(7-methyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridin-8-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7-methyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridin-8-yl)acetamide, commonly known as MTX, is a potent antifolate drug that has been widely used in the treatment of various diseases, including cancer, autoimmune diseases, and rheumatoid arthritis. MTX is a synthetic compound that acts by inhibiting the dihydrofolate reductase (DHFR) enzyme, which is essential for the synthesis of DNA and RNA. In
Mécanisme D'action
MTX acts by inhibiting the N-(7-methyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridin-8-yl)acetamide enzyme, which is essential for the synthesis of DNA and RNA. N-(7-methyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridin-8-yl)acetamide catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), which is required for the synthesis of nucleotides. MTX binds to the active site of N-(7-methyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridin-8-yl)acetamide and prevents the conversion of DHF to THF, leading to the depletion of intracellular folates and the inhibition of DNA and RNA synthesis. MTX also inhibits the proliferation of immune cells, such as T cells and B cells, by interfering with their metabolism and function.
Biochemical and Physiological Effects
MTX has several biochemical and physiological effects on the body. MTX inhibits the synthesis of DNA and RNA, leading to the inhibition of cell proliferation and the induction of apoptosis. MTX also inhibits the synthesis of purines and pyrimidines, which are required for the synthesis of nucleic acids. MTX can cause bone marrow suppression, resulting in anemia, leukopenia, and thrombocytopenia. MTX can also cause gastrointestinal toxicity, hepatotoxicity, and pulmonary toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
MTX has several advantages and limitations for lab experiments. MTX is a potent and specific inhibitor of N-(7-methyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridin-8-yl)acetamide, making it an ideal tool for studying the role of N-(7-methyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridin-8-yl)acetamide in various biological processes. MTX is also relatively easy to synthesize and has a long shelf life. However, MTX has several limitations, including its toxicity and potential side effects, which can affect the interpretation of experimental results. MTX can also interfere with other metabolic pathways, leading to off-target effects.
Orientations Futures
For the study of MTX include the development of new analogs, investigation of resistance mechanisms, and the role of MTX in immune function and inflammation.
Méthodes De Synthèse
MTX can be synthesized by several methods, including the condensation of 2-amino-4-methylpteridine with 4-aminobenzoic acid, followed by acetylation with acetic anhydride. Alternatively, MTX can be synthesized by the condensation of 2,4-diamino-6-hydroxypyrimidine with 4-aminobenzoic acid, followed by oxidation with potassium permanganate and acetylation with acetic anhydride. The synthesis of MTX requires careful control of reaction conditions, and the purity of the final product is critical for its biological activity.
Applications De Recherche Scientifique
MTX has been extensively studied for its therapeutic potential in various diseases. In cancer, MTX is used as a chemotherapeutic agent to inhibit the growth of cancer cells by interfering with DNA synthesis. MTX has also been used in the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and lupus, by suppressing the immune system and reducing inflammation. In addition, MTX has been investigated for its potential in the treatment of malaria, bacterial infections, and viral infections.
Propriétés
IUPAC Name |
N-(7-methyl-2,4-dioxo-1H-benzo[g]pteridin-8-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3/c1-5-3-8-9(4-7(5)14-6(2)19)16-11-10(15-8)12(20)18-13(21)17-11/h3-4H,1-2H3,(H,14,19)(H2,16,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCRLTDEQVZVRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C)N=C3C(=N2)C(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-allyl-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117119.png)
![1-ethyl-4-[(4-ethylphenoxy)acetyl]piperazine](/img/structure/B5117126.png)
![ethyl 4-(1-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5117132.png)
![5-[(5-nitro-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5117137.png)
![4-phenyl-4,5-diazatetracyclo[6.3.2.0~2,7~.0~9,11~]tridec-12-ene-3,6-dione](/img/structure/B5117145.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5117157.png)
![ethyl 4-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B5117170.png)
![3-(3-chlorophenyl)-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117171.png)


![5-[4-(2-naphthylmethoxy)benzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5117213.png)
![3-{[(2-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5117217.png)
![5-{3-bromo-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117222.png)
![4-[3-(5-isopropyl-2-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5117229.png)